molecular formula C27H32N8O2 B1683907 Adavosertib CAS No. 955365-80-7

Adavosertib

Cat. No. B1683907
CAS RN: 955365-80-7
M. Wt: 500.6 g/mol
InChI Key: BKWJAKQVGHWELA-UHFFFAOYSA-N
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Description

Adavosertib, also known by its development codes AZD1775 and MK-1775, is an experimental anti-cancer drug candidate . It is a small molecule inhibitor of the tyrosine kinase WEE1 with potential antineoplastic sensitizing activity . It is being developed by AstraZeneca .


Synthesis Analysis

This compound selectively targets and inhibits WEE1, a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, CDC2) to inactivate the CDC2/cyclin B complex . The inhibition of WEE1 activity prevents the phosphorylation of CDC2 and impairs the G2 DNA damage checkpoint .


Molecular Structure Analysis

This compound is a first-in-class selective small-molecule inhibitor of the tyrosine kinase Wee1, a regulator of the intra-S and G2/M cell-cycle checkpoints . Wee1 regulates mitosis and DNA replication via phosphorylation and inhibition of cyclin-dependent kinases (CDK) 1 and 2 .


Chemical Reactions Analysis

This compound induces cell growth inhibition in a dose-dependent fashion. Cell cycle analyses revealed that cells were accumulated in the G2/M phase and apoptosis was induced by this compound in the four DTC tumor cell lines . The sensitivity of this compound correlated with baseline Wee1 expression .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C27H32N8O2 and a molecular weight of 500.6 .

In Vivo

Adavosertib has been studied in a number of in vivo models of cancer. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis, and to increase survival. This compound has also been studied in a human xenograft model of prostate cancer, where it was found to inhibit tumor growth and increase survival.

In Vitro

Adavosertib has been studied in a variety of in vitro models of cancer. In a cell line model of breast cancer, this compound was found to inhibit cell proliferation and induce apoptosis. In a cell line model of prostate cancer, this compound was found to inhibit cell proliferation, induce apoptosis, and reduce cell migration.

Mechanism of Action

Target of Action

Adavosertib, also known as MK-1775, is a potent and selective small-molecule inhibitor of Wee1 kinase . Wee1 is a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, also known as CDC2) to inactivate the CDC2/cyclin B complex . This complex plays a crucial role in cell cycle regulation, particularly the transition from the G2 phase to mitosis .

Mode of Action

This compound inhibits Wee1 kinase, which leads to a decrease in the inhibitory phosphorylation of its substrate, CDC2 . This inhibition of Wee1 results in the abrogation of the G2 DNA damage checkpoint, promoting mitotic entry and facilitating tumor cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. By inhibiting Wee1, this compound prevents the phosphorylation of CDC2, thereby disrupting the G2/M checkpoint. This disruption forces cells with damaged DNA to prematurely enter mitosis, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. Studies have shown that its distribution to brain tumors may be limited, which could potentially affect its efficacy in treating certain types of cancers . More detailed pharmacokinetic studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the induction of premature mitosis in cells with damaged DNA, leading to cell death . This effect is particularly pronounced in p53-deficient tumor cells . In combination with other DNA-damaging agents, this compound has been shown to enhance antitumor activity .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other DNA-damaging agents, such as gemcitabine, to enhance antitumor effects . The distribution of this compound across the blood-brain barrier may limit its effectiveness in treating brain tumors

Biological Activity

Adavosertib has been found to inhibit cell proliferation and induce apoptosis in a variety of in vitro and in vivo models of cancer. Additionally, this compound has been found to inhibit tumor growth and metastasis in mouse models of cancer.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of Adavosertib9, leading to the inhibition of gene expression and the inhibition of cell proliferation and the induction of apoptosis. Additionally, this compound has been found to inhibit tumor growth and metastasis in mouse models of cancer.

Advantages and Limitations for Lab Experiments

Adavosertib has a number of advantages for use in laboratory experiments. This compound is an orally available, small molecule inhibitor of Adavosertib9, which makes it easy to use in a variety of in vitro and in vivo experiments. Additionally, this compound has been found to inhibit tumor growth and metastasis in mouse models of cancer, making it a useful tool for studying the effects of Adavosertib9 inhibition in cancer models.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its effects on other cell types and pathways have yet to be fully explored. Additionally, this compound is an expensive compound, which may limit its use in some laboratory experiments.

Future Directions

For research on Adavosertib include exploring its effects on other cell types and pathways, as well as its potential use in combination with other drugs or therapies. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of a variety of cancers. Other future directions include exploring the potential of this compound as a tool for studying the effects of Adavosertib9 inhibition in other diseases, such as neurodegenerative diseases. Finally, further research is needed to explore the potential of this compound as a biomarker for predicting cancer prognosis and treatment response.

Safety and Hazards

Among the 42 patients enrolled in a clinical trial, the most common toxicities were gastrointestinal and hematologic; dose-limiting toxicities were grade 4 hematologic toxicity and grade 3 fatigue . The once-daily RPh2D was 300 mg .

properties

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWJAKQVGHWELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241868
Record name Adavosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955365-80-7
Record name MK 1775
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955365-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 1775
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-1775
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adavosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADAVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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